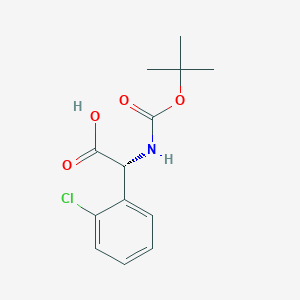
(R)-2-((叔丁氧羰基)氨基)-2-(2-氯苯基)乙酸
描述
The compound is a derivative of Boc-protected amino acids. Boc, or tert-butoxycarbonyl, is a protecting group used in organic synthesis. It’s commonly used to protect amines from reacting. The “R” indicates the configuration of the chiral center, and “2-chlorophenyl” suggests the presence of a phenyl ring with a chlorine substituent .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding amine with Di-tert-butyl dicarbonate in the presence of a base. This results in the formation of a Boc-protected amine .Chemical Reactions Analysis
Boc-protected amines can undergo a variety of reactions. The Boc group can be removed under acidic conditions, revealing the free amine. The carboxylic acid group can react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Boc-protected amines are generally stable under basic conditions but can be deprotected under acidic conditions .科学研究应用
叔丁氧羰基的定量分析
叔丁氧羰基(Boc)基团在肽合成过程中对氨基的保护至关重要。已经开发出一种从 N 阻断氨基酸和肽中定量裂解和测定 Boc 基团的方法。这涉及使用乙酸中的高氯酸,该酸允许用甲醇钠进行反滴定,从而准确测量 Boc 衍生物。该方法以其简单和快速执行而著称,使其在肽合成和修饰研究中具有价值(Ehrlich-Rogozinski, 1974)。
氨基酸衍生物的合成
该化合物已用于合成复杂的氨基酸衍生物,例如 N2-叔丁氧羰基-N5-[N-(9-芴甲氧羰基)-2-氨基乙基]-(S)-2,5-二氨基戊酸。该合成涉及叔丁氧羰基保护的氨基酸与其他试剂在特定条件下的反应,证明了该化合物在构建用于研究目的的复杂分子结构中的效用(Maity & Strömberg, 2014)。
聚合物合成应用
叔丁氧羰基在聚合物科学中具有应用,特别是在新型氨基酸衍生的乙炔单体的合成和聚合中。这包括由单体(例如 N-(叔丁氧羰基)-l-丙氨酸 N' -丙炔酰胺)开发的聚合物,这些单体通过涉及 N-(叔丁氧羰基)-l-丙氨酸的缩合反应合成。已经分析了这些聚合物的性质,证明了叔丁氧羰基保护化合物在推进聚合物化学中的作用(Gao, Sanda, & Masuda, 2003)。
环境应用
在环境科学研究中,结构类似于 (R)-2-((叔丁氧羰基)氨基)-2-(2-氯苯基)乙酸的氯苯乙酸衍生物已被研究用于通过高级氧化工艺进行降解。诸如优化光电/过硫酸盐/nZVI 工艺以降解 2-4 二氯苯氧乙酸的研究突出了相关化合物的潜在环境应用(Mehralipour & Kermani, 2021)。
安全和危害
作用机制
Target of Action
It is known that similar compounds, such as ketamine, primarily target n-methyl-d-aspartic acid (nmda) glutamate receptors .
Mode of Action
This means it binds to these receptors and inhibits their activity, which can lead to a variety of downstream effects .
Biochemical Pathways
Related compounds like ketamine have been shown to impact neural signaling, synaptic plasticity, and connectivity through their action on nmda receptors .
Pharmacokinetics
It is known that similar compounds, such as ketamine, have high lipid solubility, low levels of protein binding, fast penetration of the blood-brain barrier, rapid redistribution, and rapid elimination .
Result of Action
Related compounds like ketamine have been shown to induce synaptic potentiation and proliferation, which may play a key role in eliciting their effects .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is plausible that this compound could exhibit changes in its effects over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is plausible that the effects of this compound could vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is plausible that this compound could be involved in various metabolic pathways, potentially interacting with enzymes or cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that this compound could interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is plausible that this compound could be directed to specific compartments or organelles within the cell, potentially influencing its activity or function .
属性
IUPAC Name |
(2R)-2-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFJZGJBRMTXCE-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



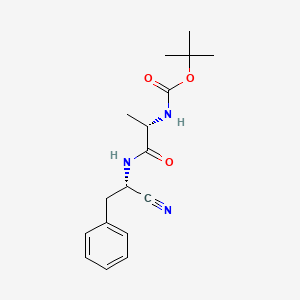
![(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B3090561.png)
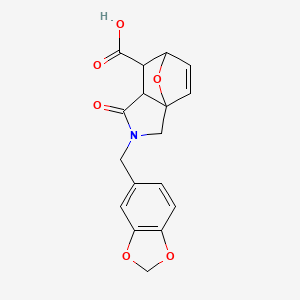
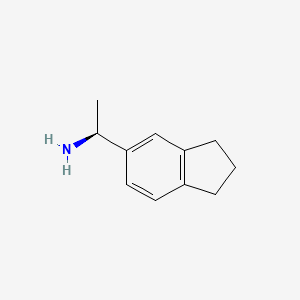
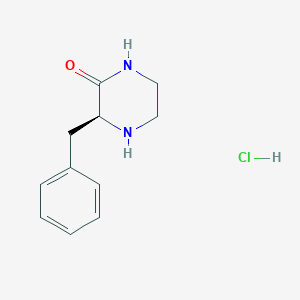
![3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B3090588.png)

![8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3090608.png)

![6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B3090619.png)
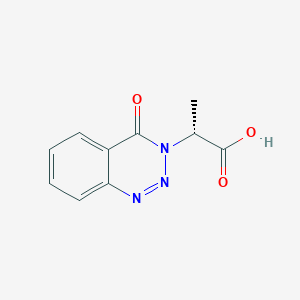
![(5R,5Ar)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B3090636.png)

